molecular formula C14H27N3O B11742233 [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine

Cat. No.: B11742233
M. Wt: 253.38 g/mol
InChI Key: GVKMEMAICIDGRU-UHFFFAOYSA-N
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Description

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

The synthesis of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves several steps. One common method involves the reaction of 3-methyl-1-propyl-1H-pyrazole with 3-(propan-2-yloxy)propylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane or tetrahydrofuran and is carried out at low temperatures to ensure the stability of the intermediate products . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include nitric acid, sulfuric acid, and acetyl chloride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with nitric acid can yield nitro derivatives, while substitution reactions with acetyl chloride can produce acetylated products .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems. In medicine, it may be explored for its potential therapeutic effects, while in industry, it can be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine involves its interaction with specific molecular targets and pathways. The compound’s pyrazole moiety allows it to interact with various enzymes and receptors, potentially modulating their activity . This interaction can lead to changes in cellular processes, which may underlie its potential therapeutic effects.

Comparison with Similar Compounds

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine can be compared with other pyrazole derivatives such as 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid and 1,3-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine . These compounds share similar structural features but differ in their functional groups, which can influence their reactivity and applications. The unique combination of the pyrazole and propylamine moieties in this compound sets it apart from other similar compounds.

Properties

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-3-propan-2-yloxypropan-1-amine

InChI

InChI=1S/C14H27N3O/c1-5-8-17-11-14(13(4)16-17)10-15-7-6-9-18-12(2)3/h11-12,15H,5-10H2,1-4H3

InChI Key

GVKMEMAICIDGRU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCCCOC(C)C

Origin of Product

United States

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